molecular formula C19H18N2O3 B1230373 N-[3-(3-benzyl-2,5-dioxopyrrolidin-1-yl)phenyl]acetamide

N-[3-(3-benzyl-2,5-dioxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B1230373
M. Wt: 322.4 g/mol
InChI Key: HKEUABYAEWKEAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3-benzyl-2,5-dioxopyrrolidin-1-yl)phenyl]acetamide is a compound that has garnered interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzyl group attached to a pyrrolidin-1-yl ring, further connected to a phenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-benzyl-2,5-dioxopyrrolidin-1-yl)phenyl]acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrrolidin-1-yl Ring: This step involves the reaction of succinic anhydride with benzylamine to form N-benzylsuccinimide.

    Attachment of the Phenyl Group: The N-benzylsuccinimide is then reacted with a phenylacetic acid derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-benzyl-2,5-dioxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(3-benzyl-2,5-dioxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it has been shown to modulate the activity of certain enzymes and receptors, leading to its anticonvulsant effects. The compound may enhance glutamate uptake by acting as a positive allosteric modulator of the EAAT2 transporter .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3-benzyl-2,5-dioxopyrrolidin-1-yl)phenyl]acetamide is unique due to its specific structural features and its potential to act as a broad-spectrum anticonvulsant. Its ability to modulate the EAAT2 transporter distinguishes it from other similar compounds.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-[3-(3-benzyl-2,5-dioxopyrrolidin-1-yl)phenyl]acetamide

InChI

InChI=1S/C19H18N2O3/c1-13(22)20-16-8-5-9-17(12-16)21-18(23)11-15(19(21)24)10-14-6-3-2-4-7-14/h2-9,12,15H,10-11H2,1H3,(H,20,22)

InChI Key

HKEUABYAEWKEAO-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC=C1)N2C(=O)CC(C2=O)CC3=CC=CC=C3

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N2C(=O)CC(C2=O)CC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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